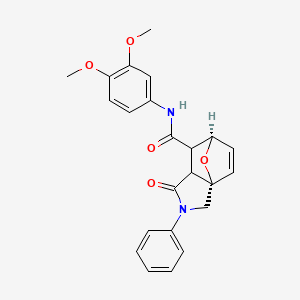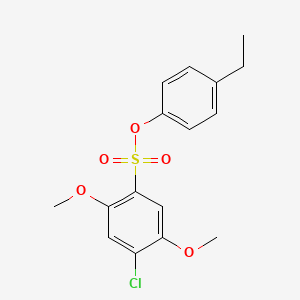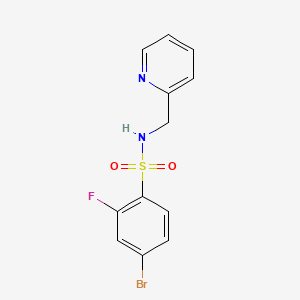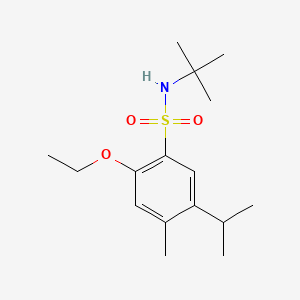![molecular formula C13H16N4O6 B13373858 2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide](/img/structure/B13373858.png)
2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxy-4-nitrophenylacetamide with methoxycarbonyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s multiple functional groups allow it to engage in various interactions, such as hydrogen bonding and hydrophobic interactions, with its targets.
類似化合物との比較
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Shares the hydroxyl and methoxy groups but differs in the aldehyde functional group.
4-Hydroxy-2-quinolones: Contains a similar hydroxyl group but has a different core structure.
Methyl 2-amino-5-hydroxy-4-methoxybenzoate: Similar in having methoxy and hydroxyl groups but differs in the presence of an amino group.
Uniqueness
2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C13H16N4O6 |
|---|---|
分子量 |
324.29 g/mol |
IUPAC名 |
methyl N-[N'-(4-acetamido-3-hydroxyphenyl)-N-methoxycarbonylcarbamimidoyl]carbamate |
InChI |
InChI=1S/C13H16N4O6/c1-7(18)14-9-5-4-8(6-10(9)19)15-11(16-12(20)22-2)17-13(21)23-3/h4-6,19H,1-3H3,(H,14,18)(H2,15,16,17,20,21) |
InChIキー |
AOXFOKCXJZOWSK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)N=C(NC(=O)OC)NC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{2-[5-(4-Fluorophenyl)-2-furyl]vinyl}-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373779.png)

![3-[(Benzylsulfanyl)methyl]-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373787.png)
![3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone](/img/structure/B13373795.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373802.png)
![6-[(3-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373804.png)

![1-sec-butyl-5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B13373813.png)
![4-[2-Chloro-2-(2-naphthyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B13373818.png)

![methyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373841.png)

![N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B13373851.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13373854.png)
